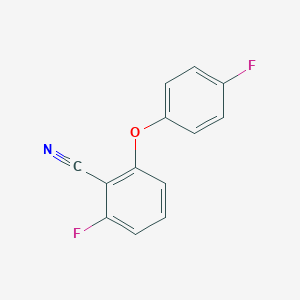

2-Fluoro-6-(4-fluorophenoxy)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

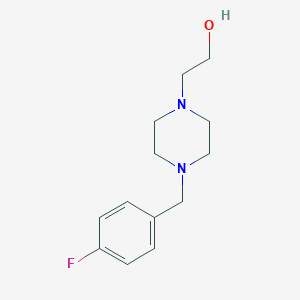

2-Fluoro-6-(4-fluorophenoxy)benzonitrile, also known as 2F6FBN, is an organic compound of the benzonitrile family that has been studied for its potential applications in a variety of scientific research areas. It is a colorless liquid with a molecular weight of 216.19 g/mol and a boiling point of 85.2°C. 2F6FBN is of interest to researchers due to its ability to form a stable covalent bond with a variety of other molecules, making it a useful tool for a variety of applications.

Aplicaciones Científicas De Investigación

Synthesis and Radiopharmaceutical Applications

- 2-Fluoro-6-(4-fluorophenoxy)benzonitrile plays a critical role in the synthesis of radiopharmaceuticals, such as 4-[18F]Fluorophenol, which is used in the development of complex radiopharmaceuticals containing a 4-[18F]fluorophenoxy moiety. This synthesis involves nucleophilic labeling from [18F]fluoride, providing a promising method for medical imaging and diagnostics (Ross, Ermert, & Coenen, 2011).

Chemical Reactions and Mechanisms

- Research into the radiation-induced hydroxylation of compounds like benzonitrile and fluorobenzene reveals the impact of metal ions on these processes. These studies help in understanding the chemical behavior and potential applications of this compound in various chemical reactions (Eberhardt, 1977).

Anaerobic Transformation Studies

- Investigations into the anaerobic transformation of phenol to benzoate using isomeric fluorophenols shed light on the transformation mechanisms relevant to this compound. These studies are crucial for understanding environmental and biological degradation processes (Genthner, Townsend, & Chapman, 1989).

Polymer Synthesis and Properties

- This compound contributes to the development of advanced polymers. The synthesis of unsymmetrical polyimides using compounds related to this compound leads to materials with improved processability and dielectric properties, beneficial for applications in electronics and engineering (Wang et al., 2013).

Fluorination Effects on Pharmaceuticals

- Understanding the impact of fluorination on pharmaceutical compounds is another area of research. Studies on fluorinated analogues of phenol, such as this compound, can reveal how such modifications alter the pharmacological properties of drugs, guiding the development of more effective pharmaceuticals (Kirk et al., 1986).

Environmental and Biodegradation Studies

- Research into the environmental behavior and biodegradation of fluorinated compounds, including those related to this compound, is crucial for assessing their impact on ecosystems and potential pollution concerns. This includes studies on the anaerobic transformation of phenol and its fluorinated analogues (Genthner, Townsend, & Chapman, 2004).

Safety and Hazards

Propiedades

IUPAC Name |

2-fluoro-6-(4-fluorophenoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2NO/c14-9-4-6-10(7-5-9)17-13-3-1-2-12(15)11(13)8-16/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPNZSQHYZPSSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)OC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371987 |

Source

|

| Record name | 2-fluoro-6-(4-fluorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-07-6 |

Source

|

| Record name | 2-fluoro-6-(4-fluorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B60455.png)

![3-[(R)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B60460.png)

![(7S,9AR)-Tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate](/img/structure/B60469.png)